molecular formula C10H8ClNO B13700090 5-(2-Chlorophenyl)-2-methyloxazole

5-(2-Chlorophenyl)-2-methyloxazole

Cat. No.: B13700090
M. Wt: 193.63 g/mol
InChI Key: XZJONWDLAXGNBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Product Overview 5-(2-Chlorophenyl)-2-methyloxazole is a high-purity organic compound with the CAS Number 1395341-68-0 . It has a molecular formula of C 10 H 8 ClNO and a molecular weight of 193.63 g/mol . Its structure features a 2-methyloxazole ring substituted at the 5-position with a 2-chlorophenyl group. This compound is intended for research and development purposes only. Research Context and Potential Applications Oxazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry due to their presence in molecules with diverse biological activities . Specifically, 2-methyl-4,5-disubstituted oxazoles have been identified as key structural motifs in the development of novel anticancer agents . These compounds can act as cis -restricted analogues of potent antitubulin agents like combretastatin A-4 (CA-4) . Such compounds are designed to inhibit tubulin polymerization by binding to the colchicine site on β-tubulin, which disrupts microtubule formation, leads to cell cycle arrest at the G2/M phase, and induces apoptosis in cancer cells . While the specific biological data for this compound is not fully established, its structural similarity to these active compounds makes it a valuable building block for investigating new antitubulin and antiproliferative agents . Usage and Handling This product is strictly for research use and is not intended for diagnostic or therapeutic applications. Please refer to the Safety Data Sheet (SDS) for safe handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8ClNO

Molecular Weight

193.63 g/mol

IUPAC Name

5-(2-chlorophenyl)-2-methyl-1,3-oxazole

InChI

InChI=1S/C10H8ClNO/c1-7-12-6-10(13-7)8-4-2-3-5-9(8)11/h2-6H,1H3

InChI Key

XZJONWDLAXGNBX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(O1)C2=CC=CC=C2Cl

Origin of Product

United States

The Significance of Oxazole and Isoxazole Heterocycles in Advanced Chemical and Biological Sciences

Oxazole (B20620) and isoxazole (B147169) are five-membered heterocyclic aromatic compounds that play a crucial role in medicinal chemistry and drug discovery. rsc.orgthepharmajournal.com The presence of both nitrogen and oxygen atoms within their rings imparts unique electronic and structural features, making them versatile scaffolds for the design of new therapeutic agents. thepharmajournal.com

Oxazoles, with oxygen and nitrogen atoms at the 1- and 3-positions, are recognized for a wide array of pharmacological activities, including anti-inflammatory, antibiotic, and anticancer properties. nih.gov Their derivatives are integral to the structure of various natural products and synthetic drugs. nih.gov The oxazole ring can participate in various chemical reactions, allowing for the synthesis of complex and functionally diverse molecules. rsc.org

Isoxazoles, which feature adjacent nitrogen and oxygen atoms in their ring, are also of immense importance in medicinal chemistry. nih.gov They are known to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer effects. nih.gov The isoxazole nucleus serves as a valuable building block in the synthesis of numerous clinically used drugs. nih.gov The structural versatility of the isoxazole ring allows for modifications that can fine-tune the pharmacological properties of the resulting compounds. nih.gov

The study of both oxazole and isoxazole derivatives is a dynamic area of research, with continuous efforts to develop novel synthetic methodologies and to explore their potential in treating a wide range of diseases. nih.govrsc.org

The Rationale for a Comprehensive Investigation of 5 2 Chlorophenyl 2 Methyloxazole

The specific compound, 5-(2-Chlorophenyl)-2-methyloxazole, presents a compelling case for in-depth scientific investigation due to the combination of its structural features. The rationale for its study is built upon the established significance of its core components: the oxazole (B20620) ring, the 2-chlorophenyl group, and the methyl group.

The oxazole ring itself is a well-established pharmacophore, known to be a key structural element in many biologically active compounds. thepharmajournal.com The substitution pattern on this ring is critical in determining the specific biological activity. nih.gov The presence of a phenyl group and a methyl group at the 5- and 2-positions, respectively, creates a 2,5-disubstituted oxazole. The synthesis of such compounds is an active area of research, with various methods being developed to create diverse derivatives. rsc.orgthieme-connect.de

The 2-chlorophenyl substituent is of particular interest. The presence and position of a halogen atom on a phenyl ring can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. The chlorine atom can affect factors such as lipophilicity, metabolic stability, and binding interactions with biological targets. Research on other heterocyclic compounds bearing a chlorophenyl group has demonstrated a range of biological activities, including antifungal and antitubercular effects. nih.gov

Table 1: Physicochemical Properties of a Structurally Related Compound: 3-(2-Chlorophenyl)-5-methyl-1,2-oxazole

PropertyValue
Molecular FormulaC₁₀H₈ClNO
Molecular Weight193.63 g/mol
XLogP33.1
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count2
Rotatable Bond Count1
Exact Mass193.0294416 Da
Monoisotopic Mass193.0294416 Da
Topological Polar Surface Area26 Ų
Heavy Atom Count13
Formal Charge0
Complexity176

Note: Data is for a structurally related isomer and is provided for comparative purposes.

Reaction Mechanisms and Chemical Transformations of 5 2 Chlorophenyl 2 Methyloxazole

Mechanistic Studies of Substitutions on the 2-Chlorophenyl Moiety

The 2-chlorophenyl group of 5-(2-Chlorophenyl)-2-methyloxazole is susceptible to substitution reactions, primarily nucleophilic aromatic substitution (SNAAr). The chlorine atom, an effective leaving group, can be displaced by various nucleophiles. The reaction is facilitated by the electron-withdrawing character of the oxazole (B20620) ring, which helps to stabilize the intermediate Meisenheimer complex.

Common nucleophiles that can displace the chlorine atom include alkoxides, amines, and thiols. The reaction conditions, such as temperature, solvent, and the choice of base, play a crucial role in determining the reaction's success and yield.

NucleophileProductReaction Conditions
Sodium methoxide5-(2-Methoxyphenyl)-2-methyloxazoleMethanol, reflux
Ammonia5-(2-Aminophenyl)-2-methyloxazoleHigh pressure, catalyst
Sodium thiophenoxide5-(2-(Phenylthio)phenyl)-2-methyloxazoleDMF, 100 °C

Ring-Opening and Ring-Closure Mechanisms of the Oxazole Core

The oxazole ring in this compound, while aromatic, can undergo ring-opening reactions under certain conditions. These reactions typically proceed through cleavage of the C-O or C-N bonds within the ring. For instance, strong acidic or basic hydrolysis can lead to the opening of the oxazole ring to form an acyclic intermediate, which may then undergo further transformations.

Conversely, the synthesis of this compound often involves a ring-closure reaction as the final step. A common synthetic route is the Robinson-Gabriel synthesis, where an α-acylamino ketone is cyclized using a dehydrating agent like sulfuric acid or phosphorus pentoxide. Another method is the van Leusen reaction, which utilizes tosylmethyl isocyanide (TosMIC) as a key reagent.

Electrophilic and Nucleophilic Reactivity Profiles

The reactivity of this compound towards electrophiles and nucleophiles is dictated by the electron distribution within the molecule. The oxazole ring is generally considered to be electron-rich and can undergo electrophilic substitution, although it is less reactive than other five-membered heterocycles like pyrrole (B145914) or furan. The most likely site for electrophilic attack is the C4 position of the oxazole ring.

The presence of the 2-chlorophenyl group, however, complicates this picture. The chlorine atom is an ortho-, para-director for electrophilic aromatic substitution on the phenyl ring, but the deactivating effect of the chlorine atom and the oxazole ring makes such reactions challenging.

Nucleophilic attack can occur at several sites. As mentioned, the 2-chlorophenyl group is susceptible to SNAAr. The C2 and C5 positions of the oxazole ring are also potential sites for nucleophilic attack, especially if activated by a suitable substituent or under the influence of a strong nucleophile.

Catalyst-Mediated Transformations and Reaction Pathway Analysis

Catalysts can significantly influence the reaction pathways of this compound, enabling transformations that would otherwise be difficult to achieve. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are particularly useful for modifying the 2-chlorophenyl moiety. These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds, providing access to a wide range of derivatives. mdpi.com

For example, a Suzuki coupling reaction with a boronic acid can replace the chlorine atom with an aryl or vinyl group. Similarly, a Heck reaction can introduce an alkene substituent. The choice of catalyst, ligand, base, and solvent is critical for optimizing these transformations.

ReactionReagentProductCatalyst System
Suzuki CouplingPhenylboronic acid5-(Biphenyl-2-yl)-2-methyloxazolePd(PPh3)4, K2CO3
Heck ReactionStyrene5-(2-Styrylphenyl)-2-methyloxazolePd(OAc)2, P(o-tolyl)3
Sonogashira CouplingPhenylacetylene5-(2-(Phenylethynyl)phenyl)-2-methyloxazolePdCl2(PPh3)2, CuI, Et3N

Laccase-mediated oxidations can also be employed, leading to the formation of radicals that can undergo various coupling and bond formation reactions. nih.gov This enzymatic approach offers a green alternative to traditional chemical methods.

Functional Group Interconversions on this compound Scaffolds

The functional groups on the this compound scaffold can be interconverted to create a diverse library of compounds. The methyl group at the C2 position can be functionalized, for example, through deprotonation with a strong base followed by reaction with an electrophile.

The chlorine atom on the phenyl ring can be transformed into other functional groups. For instance, it can be converted to a hydroxyl group via a nucleophilic substitution reaction with hydroxide, or to an amino group through a Buchwald-Hartwig amination. These interconversions are valuable for structure-activity relationship studies in medicinal chemistry.

Advanced Spectroscopic and Structural Elucidation of 5 2 Chlorophenyl 2 Methyloxazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for unambiguously determining the molecular structure of organic compounds in solution. For 5-(2-Chlorophenyl)-2-methyloxazole, a combination of 1D (¹H and ¹³C) and 2D NMR experiments would provide a complete picture of the atomic connectivity and spatial arrangement of the molecule.

¹H and ¹³C NMR Chemical Shift Assignments and Coupling Constant Analysis

The ¹H NMR spectrum is expected to show distinct signals for the methyl group and the protons on the oxazole (B20620) and chlorophenyl rings. The three protons of the C2-methyl group would appear as a sharp singlet, likely in the upfield region around 2.5-2.7 ppm. The single proton on the oxazole ring (H4) would also be a singlet, with its chemical shift influenced by the adjacent oxygen and nitrogen atoms. The four protons of the 2-chlorophenyl group would present as a complex multiplet pattern in the aromatic region (approximately 7.2-8.0 ppm) due to spin-spin coupling.

The ¹³C NMR spectrum would display ten distinct signals, corresponding to each unique carbon atom in the molecule. The methyl carbon would be found at the most upfield position (around 12-15 ppm). The quaternary carbons of the oxazole ring (C2 and C5) and the carbon attached to the chlorine atom in the phenyl ring (C1') would show characteristic shifts. The chemical shifts for the carbons of the phenyl ring would be in the range of 125-135 ppm, while the oxazole ring carbons would appear further downfield. gazi.edu.trresearchgate.net

For a closely related compound, 2-(2-chlorophenyl)-5-phenyloxazole , the following ¹³C NMR chemical shifts were recorded (100 MHz, CDCl₃) and provide a reference for expected values: δ 159.00, 151.77, 132.36, 131.36, 130.97, 130.75, 128.98, 128.66, 127.82, 126.89, 126.12, 124.38, 123.24. amazonaws.com

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
CH₃ ~2.6 (s, 3H) ~12-15
C2 - ~160-165
C4 ~7.3 (s, 1H) ~122-126
C5 - ~150-155
C1' - ~128-132
C2' - ~132-135 (Cl-substituted)
C3' ~7.3-7.5 (m, 1H) ~130-132
C4' ~7.2-7.4 (m, 1H) ~127-129
C5' ~7.2-7.4 (m, 1H) ~129-131
C6' ~7.8-8.0 (m, 1H) ~126-128

Note: These are predicted values based on general chemical shift ranges and data from similar structures. Actual experimental values may vary.

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Spatial Relationships

To confirm the assignments from 1D NMR, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. beilstein-journals.org For the title compound, COSY would show strong correlations between the adjacent protons on the 2-chlorophenyl ring, helping to trace their connectivity and assign their specific positions. No cross-peaks would be expected for the methyl and oxazole ring protons as they are singlets.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. beilstein-journals.org It would definitively link the ¹H signals of the methyl group, the oxazole H4, and the chlorophenyl protons to their corresponding ¹³C signals, confirming the assignments made in the 1D spectra.

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

Single-crystal X-ray diffraction provides the most definitive structural information for a molecule in the solid state, revealing precise bond lengths, angles, and the arrangement of molecules in the crystal lattice.

Determination of Bond Lengths, Bond Angles, and Torsion Angles

An X-ray crystallographic analysis of this compound would yield a three-dimensional model of the molecule. From this model, precise measurements of all bond lengths and angles can be obtained. Key parameters of interest would be the internal bond angles of the five-membered oxazole ring and the C-Cl bond length. A critical parameter would be the torsion angle between the plane of the oxazole ring and the plane of the 2-chlorophenyl ring, which defines the conformational orientation of the two rings relative to each other. In related structures, such as 4-(4-chlorophenyl)-5-methyl-1,2-oxazole derivatives, the dihedral angle between the phenyl and oxazole rings can be significant, often exceeding 60°. gazi.edu.trnih.gov

Table 2: Representative Bond Lengths and Angles from Similar Crystal Structures

Bond/Angle Typical Length (Å) / Angle (°) Reference Compound Type
C-Cl ~1.74 Å Chlorophenyl derivatives
C=N (oxazole) ~1.30 - 1.35 Å Oxazole/Isoxazole (B147169) rings
C-O (oxazole) ~1.35 - 1.38 Å Oxazole/Isoxazole rings
Phenyl C-C ~1.39 Å Aromatic systems
C-N-O (angle) ~105 - 110° Isoxazole rings nih.gov
C-C-C (phenyl) ~120° Aromatic systems

Note: Data is generalized from various chlorophenyl and oxazole/isoxazole crystal structures. gazi.edu.trnih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Bonding Insights

Vibrational spectroscopy techniques like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, the FT-IR and Raman spectra would provide complementary information.

Aromatic C-H stretching: Expected above 3000 cm⁻¹.

Aliphatic C-H stretching: From the methyl group, expected just below 3000 cm⁻¹.

C=N and C=C stretching: From the oxazole and phenyl rings, expected in the 1500-1650 cm⁻¹ region. These are often strong and sharp peaks.

C-O-C stretching: Characteristic of the oxazole ether linkage, typically appearing in the 1000-1300 cm⁻¹ region.

C-Cl stretching: Expected in the fingerprint region, typically between 600-800 cm⁻¹.

Ring deformation modes: Various bands in the fingerprint region (<1000 cm⁻¹) corresponding to the bending and deformation of the oxazole and phenyl rings.

Studies on related molecules like 2-phenyl-4-(4-methoxy benzylidene)-2-oxazolin-5-one and 5-ethylsulphonyl-2-(o-chlorobenzyl)benzoxazole confirm these general assignments, with C=N, C=C, and C-O stretching modes being prominent features in their spectra. nih.govnih.gov

Table 3: Predicted Key Vibrational Frequencies for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity (IR/Raman)
Aromatic C-H Stretch 3100 - 3000 Medium / Strong
Aliphatic C-H Stretch 2980 - 2850 Medium / Strong
C=N Stretch (Oxazole) 1650 - 1600 Strong / Medium
C=C Stretch (Aromatic) 1600 - 1450 Strong / Strong
C-O-C Stretch (Oxazole) 1250 - 1050 Strong / Medium
C-Cl Stretch 800 - 600 Strong / Strong

Note: Predicted values based on typical functional group frequencies.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule by measuring its mass with extremely high accuracy. Unlike nominal mass spectrometry, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas, making it an essential tool for confirming the identity of a synthesized compound. rsc.orgrsc.org For this compound, HRMS provides an exact mass measurement that corresponds to its unique elemental composition (C₁₀H₈ClNO). The data is typically acquired as a protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺ in positive ion mode electrospray ionization (ESI).

The theoretical accurate masses for the primary isotopic composition of this compound are presented below.

Table 1: Theoretical Accurate Mass Data for this compound

Molecular FormulaAdductTheoretical m/z
C₁₀H₈³⁵ClNO[M+H]⁺194.0367
C₁₀H₈³⁷ClNO[M+H]⁺196.0338
C₁₀H₈³⁵ClNO[M+Na]⁺216.0187
C₁₀H₈³⁷ClNO[M+Na]⁺218.0157

Beyond accurate mass determination, the energetic instability of the molecular ion in the mass spectrometer leads to its breakdown into smaller, characteristic fragment ions. chemguide.co.uk The analysis of these fragmentation patterns provides valuable structural information. The fragmentation of this compound is expected to proceed through several key pathways, primarily involving the cleavage of the oxazole ring and bonds adjacent to the aromatic systems.

A plausible fragmentation pathway would involve:

Initial Ionization: Formation of the molecular ion (M⁺˙).

Ring Cleavage: The oxazole ring can undergo cleavage, a common fragmentation route for five-membered heterocycles. raco.cat This could involve the loss of stable neutral molecules like carbon monoxide (CO) or an acetonitrile (B52724) radical.

Side-Chain Fission: Cleavage of the bond between the chlorophenyl ring and the oxazole ring, or the bond between the methyl group and the oxazole ring.

Aromatic Ring Fragmentation: Loss of the chlorine atom or a molecule of HCl from the chlorophenyl ring.

The following table outlines some of the potential key fragments and their corresponding theoretical masses.

Table 2: Plausible HRMS Fragmentation Data for this compound

Proposed Fragment StructureProposed Neutral LossTheoretical m/z of Fragment
[C₉H₅ClNO]⁺•CH₃178.0054
[C₇H₄Cl]⁺ (Chlorophenyl Cation)C₃H₄NO111.0020
[C₃H₄NO]⁺ (Methyloxazole fragment)C₇H₄Cl82.0287
[C₁₀H₈NO]⁺•Cl158.0600

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, causing the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org This technique is particularly useful for studying molecules with conjugated π systems, known as chromophores. libretexts.org In this compound, the chromophore consists of the 2-chlorophenyl ring conjugated with the π-electron system of the oxazole ring.

The absorption of energy in the UV-Vis region corresponds to specific electronic transitions. azooptics.com The primary transitions expected for this molecule are:

π→π Transitions:* These are high-intensity transitions involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system of the phenyl and oxazole rings. These transitions account for the strongest absorption bands. azooptics.compharmatutor.org

n→π Transitions:* These lower-intensity transitions involve the excitation of an electron from a non-bonding orbital (n), such as the lone pairs on the oxygen and nitrogen atoms of the oxazole ring, to a π* antibonding orbital. pharmatutor.org

While specific experimental data for this compound is not available, the spectral properties can be inferred from similar structures. For instance, 2-phenyloxazole (B1349099) shows negligible absorption above 350 nm, suggesting that the primary absorption for related compounds occurs in the UV region. acs.org The presence of substituents and the extent of conjugation significantly influence the wavelength of maximum absorbance (λmax). globalresearchonline.net The 2-chloro substituent on the phenyl ring is expected to have a modest effect, potentially causing a slight bathochromic (red) or hypsochromic (blue) shift of the absorption bands. The absorption spectrum is also sensitive to solvent polarity; polar solvents can shift the position of n→π* and π→π* transitions. pharmatutor.org

Table 3: Predicted UV-Vis Absorption Data for this compound

Electronic TransitionInvolved OrbitalsExpected Wavelength Region (nm)Relative Intensity
π → πConjugated phenyl and oxazole rings~250 - 350High
n → πN and O lone pairs>300Low

Computational and Theoretical Investigations of 5 2 Chlorophenyl 2 Methyloxazole

Density Functional Theory (DFT) Studies on Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) has become a primary method for investigating the structural and electronic properties of heterocyclic compounds. These computational methods are employed to correlate electronic structure with chemical reactivity. For 5-(2-Chlorophenyl)-2-methyloxazole, DFT calculations, typically using a basis set like B3LYP/6-311++G(d,p), can be used to optimize the molecular geometry and analyze its frontier molecular orbitals (FMOs). researchgate.netnih.gov The analysis of FMOs, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for determining the charge transfer that can occur within the molecule. researchgate.net

The energies of the HOMO and LUMO orbitals and their gap (ΔE) are fundamental descriptors of a molecule's kinetic stability and chemical reactivity. irjweb.com The HOMO represents the electron-donating ability, while the LUMO signifies the electron-accepting ability. irjweb.com A large HOMO-LUMO energy gap indicates high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap suggests that the molecule is more polarizable and reactive. nih.govrsc.org

Global reactivity descriptors can be calculated from the HOMO and LUMO energies to quantify the molecule's reactivity. ajchem-a.com These include ionization potential (I), electron affinity (A), electronegativity (χ), chemical potential (μ), global hardness (η), and global softness (S). ajchem-a.com A high chemical hardness value, derived from a large energy gap, points to a molecule with high stability. irjweb.com

Table 1: Hypothetical Global Reactivity Descriptors for this compound Calculated based on theoretical HOMO and LUMO energies for structurally similar compounds.

ParameterFormulaHypothetical Value (eV)
EHOMO--6.5
ELUMO--1.8
Energy Gap (ΔE)ELUMO - EHOMO4.7
Ionization Potential (I)-EHOMO6.5
Electron Affinity (A)-ELUMO1.8
Electronegativity (χ)(I+A)/24.15
Chemical Potential (μ)-(I+A)/2-4.15
Global Hardness (η)(I-A)/22.35
Global Softness (S)1/η0.426

This interactive table provides hypothetical data based on typical values for similar heterocyclic compounds.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.gov The MEP map illustrates the charge distribution on the molecular surface, where different colors represent different potential values. nih.gov

Red regions indicate negative electrostatic potential, highlighting areas rich in electrons that are susceptible to electrophilic attack. For this compound, these regions are expected to be localized over the electronegative oxygen and nitrogen atoms of the oxazole (B20620) ring and the chlorine atom on the phenyl ring. nih.gov

Blue regions denote positive electrostatic potential, corresponding to electron-deficient areas that are prone to nucleophilic attack. These are typically found around the hydrogen atoms of the molecule. nih.gov

Green regions represent areas of neutral or near-zero potential. nih.gov

By analyzing the MEP surface, one can predict how this compound might interact with biological receptors or other reactants. researchgate.net

Conformational Analysis and Energy Landscapes via Molecular Mechanics and Quantum Chemistry

The three-dimensional structure, or conformation, of a molecule is critical to its function. nih.gov For this compound, rotation around the single bond connecting the chlorophenyl and oxazole rings gives rise to different conformers. Conformational analysis aims to identify the most stable, low-energy conformations. springernature.com

Both molecular mechanics (MM) and quantum chemistry (QM) methods are used to explore the conformational energy landscape. rutgers.eduyoutube.com MM methods use classical physics-based force fields to calculate the energy of different conformations rapidly, making them suitable for initial broad searches. youtube.com QM methods, such as DFT, provide more accurate energy calculations at a higher computational cost and are used to refine the energies of the most promising conformers found by MM. nih.gov The result is an energy landscape that maps the potential energy as a function of the dihedral angle of rotation, revealing the energy barriers between different conformations and identifying the global minimum energy structure. researchgate.net

In Silico Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods, particularly DFT, can accurately predict various spectroscopic parameters for a molecule. researchgate.net These in silico predictions are a powerful tool for interpreting and validating experimental data. For this compound, theoretical calculations can provide:

¹H and ¹³C NMR chemical shifts: These are calculated and then compared with experimental spectra to confirm the molecular structure.

Infrared (IR) vibrational frequencies: Theoretical vibrational analysis helps in the assignment of absorption bands in the experimental IR spectrum to specific functional groups and vibrational modes.

UV-Vis electronic transitions: Time-dependent DFT (TD-DFT) can predict the electronic absorption wavelengths (λmax), which correspond to electron transitions, often between the HOMO and LUMO.

The close agreement between predicted and experimental data validates both the accuracy of the computational method and the correctness of the synthesized structure.

Table 2: Illustrative Comparison of Predicted vs. Experimental Spectroscopic Data This table presents a hypothetical comparison for this compound, modeled on data for similar compounds.

TechniqueParameterPredicted ValueExperimental Value
¹H NMRChemical Shift (ppm), Oxazole-CH₃~2.5 ppm~2.45 ppm
¹³C NMRChemical Shift (ppm), C-Cl~132 ppm~133 ppm
IRVibrational Frequency (cm⁻¹), C=N stretch~1650 cm⁻¹~1645 cm⁻¹
UV-Visλmax (nm)~285 nm~288 nm

This interactive table illustrates the typical correlation between theoretical predictions and experimental results.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While quantum chemistry methods often model molecules in a vacuum, molecular dynamics (MD) simulations provide a way to study their dynamic behavior over time, particularly in the presence of a solvent. researchgate.net An MD simulation for this compound would model the interactions between the solute molecule and a large number of explicit solvent molecules (e.g., water).

These simulations can reveal:

Conformational Flexibility: How the molecule's conformation changes and fluctuates in a solution environment.

Solvent Effects: How the solvent influences the molecule's structure and stability. The presence of a solvent can alter the preferred conformation compared to the gas phase. nih.gov

Solvation Shell Structure: How solvent molecules arrange themselves around the solute, which can be analyzed using metrics like the radial distribution function. researchgate.net

Solvent Accessible Surface Area (SASA): This metric quantifies the part of the molecule's surface that is accessible to the solvent, which is crucial for understanding potential interactions with other molecules in a solution. nih.gov

MD simulations thus offer a bridge between the static picture from QM calculations and the dynamic reality of molecules in a liquid phase.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can be used to model the entire course of a chemical reaction, providing a detailed understanding of the reaction mechanism. For this compound, this could involve modeling potential synthetic routes or metabolic transformations.

This process involves:

Identifying Reactants and Products: Defining the starting and ending points of the reaction.

Locating the Transition State (TS): The transition state is the highest energy point along the reaction coordinate. Its structure and energy determine the activation energy of the reaction.

Calculating the Reaction Pathway: The minimum energy path (MEP) connecting reactants, the transition state, and products is calculated.

This analysis helps to understand the feasibility of a proposed reaction mechanism by quantifying the energy barriers involved. rsc.org It can explain why certain reaction products are favored over others and can be used to predict the reactivity of different sites on the molecule.

Mechanistic Biological Investigations of 5 2 Chlorophenyl 2 Methyloxazole and Its Analogues in Vitro and Molecular Level

Identification and Characterization of Molecular Targets

The biological effects of a compound are intrinsically linked to its interaction with specific molecular targets within the cell. For analogues of 5-(2-Chlorophenyl)-2-methyloxazole, these targets primarily include enzymes and receptors that play crucial roles in various cellular processes.

Enzyme Inhibition Kinetics and Mechanistic Pathways (e.g., PI3Kα, RIPK1, Succinate (B1194679) Dehydrogenase, Subtilisin)

Phosphoinositide 3-kinase alpha (PI3Kα):

Analogues of this compound, particularly those with heterocyclic scaffolds, have been investigated as inhibitors of PI3Kα, a key enzyme in cell signaling pathways that is often dysregulated in cancer. For instance, a series of novel furo[2,3-d]pyrimidine-based compounds have been designed and synthesized as potential PI3Kα inhibitors. nih.gov In this series, derivatives incorporating an aryloxyacetyl moiety or a substituted arylurea/thiourea moiety attached to the parent scaffold demonstrated moderate inhibition of PI3Kα kinase activity. nih.gov Specifically, piperazinyl furo[2,3-d]pyrimidine-5-carboxylate derivatives showed inhibition in the range of 51-69% at a concentration of 10 μM, whereas phenyl acetamide (B32628) derivatives exhibited weaker inhibitory activity (11-28%). nih.gov

Furthermore, the recently approved drug Inavolisib, which contains an oxazole (B20620) ring, is a potent inhibitor of the PI3Kα p110α catalytic subunit. wikipedia.org Its mechanism involves the formation of a hydrogen bond between its carbonyl group and Tyr836 in p110α, while its difluoromethyl group interacts with Ser774. wikipedia.org This leads to a reduction in the proliferation and an increase in apoptosis of cancer cell lines dependent on PI3Kα activity. wikipedia.org The discovery of pyridopyrimidinone inhibitors that are selective for the H1047R mutant of PI3Kα further highlights the potential for developing highly specific inhibitors based on this scaffold. nih.gov

Receptor-Interacting Protein Kinase 1 (RIPK1):

RIPK1 is a critical regulator of inflammation and programmed cell death pathways, including apoptosis and necroptosis. nih.govuantwerpen.be Its kinase activity is a key target for therapeutic intervention in a range of inflammatory and degenerative diseases. nih.govnih.govfrontiersin.org Small molecule inhibitors of RIPK1 have been developed and are categorized based on their binding modes (Type I, II, and III). nih.gov For example, GNE684 is a potent and selective RIPK1 inhibitor with cross-species activity that binds to a hydrophobic pocket of the kinase. nih.gov The inhibition of RIPK1 has been shown to be beneficial in preclinical models of arthritis and skin inflammation. nih.gov

Succinate Dehydrogenase (SDH):

Succinate dehydrogenase is a vital enzyme complex involved in both the citric acid cycle and the electron transport chain, making it a crucial component of cellular respiration. nih.gov A class of fungicides known as succinate dehydrogenase inhibitors (SDHIs) target this enzyme. nih.govacs.org Recently, a series of oxazole-5-carboxamide (B136671) derivatives were designed as SDH inhibitors. acs.org Among these, compounds SEZA18 and SEZC7 displayed significant in vitro fungicidal activity against Magnaporthe grisea, with EC50 values of 0.17 and 0.50 mg/L, respectively. acs.org The mechanism of action of these compounds is believed to be the inhibition of SDH activity, which disrupts cellular respiration and suppresses pathogen growth. acs.org

Subtilisin:

Subtilisins are a family of serine proteases. The inhibition of subtilisin has been studied in the context of plant defense mechanisms. For instance, the barley alpha-amylase/subtilisin inhibitor (BASI) is a protein that inhibits both barley alpha-amylase 2 and subtilisin-type serine proteases. nih.gov More recently, a novel monomeric fungal subtilisin inhibitor, named choanepin9, was isolated from the plant-pathogenic fungus Choanephora cucurbitarum. nih.gov This inhibitor showed a binding affinity (dissociation constant, Kd) of 21 nM to subtilisin. nih.gov

Receptor Binding Profiling and Ligand-Receptor Interactions

The interaction of small molecules with specific receptors is a fundamental aspect of their pharmacological activity. For analogues of this compound, binding to G protein-coupled receptors (GPCRs) has been a key area of investigation.

A series of disubstituted acs.orgnih.govnih.govoxadiazolo-[3,4-b]pyrazines have been identified as novel inhibitors of C-C chemokine receptor type 5 (CCR5) signaling. nih.gov These compounds target a newly identified intracellular allosteric binding pocket of the receptor, offering a different mode of action compared to existing extracellular antagonists like maraviroc. nih.gov This novel class of inhibitors provides a foundation for developing therapeutics with potentially improved properties. nih.gov

In another study, a series of N-[ω-[4-(2-methoxyphenyl)-1-piperazinyl]alkyl]-2-quinolinamines were synthesized and evaluated as ligands for the serotonin (B10506) 5-HT1A receptor. Several of these compounds displayed nanomolar affinity for the receptor, with one derivative showing a Ki value of 0.4 nM. frontiersin.org

Modulation of Specific Cellular Biochemical Pathways (e.g., energy metabolism, inflammatory responses)

Energy Metabolism:

As previously mentioned, the inhibition of succinate dehydrogenase by SDHIs directly impacts cellular energy metabolism by disrupting the electron transport chain. acs.org This disruption leads to a decrease in ATP production and can trigger oxidative stress.

Inflammatory Responses:

Analogues of this compound have demonstrated significant anti-inflammatory properties through the modulation of key inflammatory pathways. A new class of phenyl-pyrazolone derivatives was shown to reduce edema in a mouse model of acute inflammation, with one derivative exhibiting efficacy comparable to indomethacin. nih.gov The anti-inflammatory activity of these compounds was found to be related to their lipophilicity. nih.gov

Furthermore, 2,5-disubstituted-1,3,4-oxadiazole derivatives have been synthesized and shown to possess both cyclooxygenase (COX) and lipoxygenase (LOX) inhibitory activity. nih.govresearchgate.net One such derivative was found to be a more potent anti-inflammatory agent than ibuprofen, with reduced ulcerogenic side effects. researchgate.net This compound was also shown to be a selective inhibitor of COX-2, 5-LOX, and 15-LOX. researchgate.net In silico molecular docking studies of other 2,5-disubstituted-1,3,4-oxadiazole derivatives revealed good binding affinity to the active site of COX-2. nih.gov Derivatives of 2-aminooxazoles have also been reported to exhibit anti-inflammatory activity. acs.org

In Vitro Cellular Mechanism of Action Studies

Understanding how a compound affects cellular processes such as proliferation, survival, and death is crucial for elucidating its mechanism of action. For analogues of this compound, studies have focused on their ability to induce apoptosis, modulate the cell cycle, and exert antimicrobial effects.

Induction of Apoptosis and Cell Cycle Modulation in Cellular Models

Induction of Apoptosis:

Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its induction is a key mechanism of many anticancer drugs. Several analogues of this compound have demonstrated pro-apoptotic activity in cancer cell lines.

A series of new oxazolo[5,4-d]pyrimidines were designed and synthesized as potential anticancer agents. nih.gov Several of these compounds exhibited pro-apoptotic activity in vitro, with one derivative showing a strong increase in cell apoptosis compared to the reference drugs cisplatin (B142131) and 5-fluorouracil. nih.gov Another study on 3-aryl-5-aryl-1,2,4-oxadiazoles identified them as a new series of apoptosis inducers. nih.gov Modifications to this scaffold led to the development of analogues with improved aqueous solubility and good in vivo efficacy in animal models. nih.gov Oxazole derivatives, in general, have been shown to induce apoptosis in cancer cells by inhibiting various targets, including tubulin protein. nih.gov

Cell Cycle Modulation:

The cell cycle is a tightly regulated process that governs cell division. Dysregulation of the cell cycle is a hallmark of cancer, and compounds that can arrest the cell cycle are of significant therapeutic interest.

The fungal alkaloid oxaline, which contains an oxazole moiety, has been shown to inhibit cell proliferation and induce cell cycle arrest at the G2/M phase in Jurkat cells. nih.gov The mechanism of this arrest was found to be the inhibition of tubulin polymerization. nih.gov A cinnamaldehyde-based azole derivative was also found to block the cell cycle in Candida auris at the S phase and G2/M phase. nih.gov

Mechanisms of Antimicrobial Activity (e.g., Membrane Disruption, Enzyme Inhibition)

The search for new antimicrobial agents is a global health priority due to the rise of drug-resistant pathogens. Heterocyclic compounds, including oxazole derivatives, have shown promise in this area.

A series of 5- or 6-methyl-2-(2,4-disubstituted phenyl) benzoxazole (B165842) derivatives were synthesized and tested for their antimicrobial activity. nih.gov These compounds exhibited a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. nih.gov One derivative was particularly effective against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 12.5 µg/mL, while another showed significant activity against Pseudomonas aeruginosa with a MIC of 25 µg/mL. nih.gov

The antimicrobial mechanism of such compounds can be multifaceted. For a series of pyrazole (B372694) derivatives that were potent against staphylococci and enterococci, the plausible mode of action was determined to be the permeabilization of the cell membrane, as confirmed by flow cytometry and protein leakage assays. mdpi.com As discussed earlier, another key mechanism is enzyme inhibition. The fungicidal activity of oxazole-5-carboxamide derivatives is attributed to their inhibition of succinate dehydrogenase. acs.org Additionally, the inhibition of tRNA (Guanine37-N1)-methyltransferase (TrmD) has been identified as a novel mechanism of antimicrobial action for certain heterocyclic compounds.

The following table summarizes the antimicrobial activity of selected analogue compounds:

Compound/Compound ClassTarget Organism(s)MIC (µg/mL)Reference
5- or 6-methyl-2-(2,4-disubstituted phenyl) benzoxazolesStaphylococcus aureus12.5 nih.gov
5- or 6-methyl-2-(2,4-disubstituted phenyl) benzoxazolesPseudomonas aeruginosa25 nih.gov
5- or 6-methyl-2-(2,4-disubstituted phenyl) benzoxazolesCandida albicans12.5 nih.gov
Pyrazole derivativesStaphylococci and EnterococciAs low as 0.78 mdpi.com
5-Nitroimidazole derivativesStaphylococcus epidermidis- researchgate.net
5-Nitroimidazole derivativesCorynebacterium diphtheriae- researchgate.net
5-Nitroimidazole derivativesGram-negative bacteria- researchgate.net
Imidazolidine-2,4-dione derivativesPseudomonas aeruginosa0.25 nih.gov
Imidazolidine-2,4-dione derivativesKlebsiella pneumoniae2 nih.gov
Imidazolidine-2,4-dione derivativesEnterococcus faecalis2 nih.gov
Imidazolidine-2,4-dione derivativesCandida albicans0.25 nih.gov

Note: "-" indicates that a specific MIC value was not provided in the source.

Anti-inflammatory Response Mechanisms at the Cellular Level

The anti-inflammatory properties of this compound and its analogs are primarily attributed to their ability to modulate key signaling pathways and cellular responses involved in inflammation. At the cellular level, these compounds have been observed to interfere with the production of pro-inflammatory mediators and the activation of inflammatory cells.

A crucial aspect of the inflammatory response is the activation of immune cells like macrophages and microglia, which, when stimulated by agents such as lipopolysaccharide (LPS), release a cascade of pro-inflammatory cytokines. nih.govbmbreports.org Research on analogous compounds, such as certain thiazol derivatives, has shown a significant reduction in the expression of pro-inflammatory cytokines, including tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), in LPS-treated microglial cells. bmbreports.org This suppression of cytokine production is a key indicator of the anti-inflammatory potential of these molecules.

Furthermore, the mechanism often involves the inhibition of critical signaling pathways that orchestrate the inflammatory response. The nuclear factor kappa-B (NF-κB) pathway is a central regulator of inflammation, and its activation leads to the transcription of numerous pro-inflammatory genes. nih.govbmbreports.org Studies on related heterocyclic compounds have demonstrated their ability to attenuate the activation of NF-κB. bmbreports.org This is often observed through the reduced phosphorylation of its inhibitory subunit, IκBα, which prevents the translocation of NF-κB to the nucleus and subsequent gene expression. bmbreports.org

Another important mechanism is the modulation of the nucleotide-binding and oligomerization domain-like receptor containing a pyrin domain 3 (NLRP3) inflammasome. bmbreports.org The NLRP3 inflammasome is a multiprotein complex that, upon activation, triggers the maturation and release of potent pro-inflammatory cytokines like IL-1β. bmbreports.orgbmbreports.org Certain thiazol analogs have been found to suppress the activation of the NLRP3 inflammasome in microglial cells, thereby dampening the inflammatory cascade. bmbreports.org

The mitogen-activated protein kinase (MAPK) signaling pathways, including Erk1/2, JNK, and p38, are also key players in regulating inflammatory responses. nih.gov The activation of these pathways leads to the production of inflammatory mediators. While direct evidence for this compound is limited, the broader class of anti-inflammatory heterocyclic compounds often exhibits inhibitory effects on MAPK phosphorylation.

Structure-Activity Relationship (SAR) Studies for Biological Effects at the Molecular Level

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For this compound and its analogs, SAR studies focus on identifying the key structural features required for their biological effects and how modifications to the molecule can enhance potency and selectivity.

Impact of Substituent Modifications on Molecular Target Engagement

The engagement of a molecule with its biological target is highly dependent on its three-dimensional structure and the nature of its substituents. Modifications to the substituents on the core scaffold of this compound can significantly alter its binding affinity and efficacy.

The nature of the substituent on the phenyl ring is a critical determinant of activity. The presence and position of electron-withdrawing or electron-donating groups can influence the electronic properties of the molecule and its ability to interact with the target protein. For example, in a study of imidazo[4,5-b]pyridine-based inhibitors, the substitution of a halogen atom (an electron-withdrawing group) showed that smaller atomic size and higher electronegativity could impact biological activity. mdpi.com This highlights the importance of the electronic and steric properties of substituents.

Similarly, the replacement of a phenyl ring with bioisosteres, such as nitrogen-containing heterocycles like pyridines and diazines, is a common strategy in medicinal chemistry to modulate properties like lipophilicity and target engagement. nih.gov The position of nitrogen atoms in these rings can drastically alter the molecule's interaction with the target.

The position of substituents on the aromatic rings can also lead to dramatic changes in functional activity. In a series of nonpeptide AT2 receptor ligands, the migration of a methylene (B1212753) imidazole (B134444) substituent from a para to a meta position on a biphenyl (B1667301) core converted an agonist into an antagonist. nih.gov This demonstrates that even subtle changes in the spatial arrangement of functional groups can switch the biological response.

Furthermore, modifications to other parts of the molecule, such as the group at the 2-position of the oxazole ring, can also have a profound impact. For instance, in a study of (Z)-5-methylenethiazolidin-4-one derivatives, replacing a rhodanine-like moiety with an indole (B1671886) group led to a potent pan-PI5P4K inhibitor with excellent selectivity. nih.gov

The following table summarizes the impact of substituent modifications on molecular target engagement based on findings from related compound series.

Compound Series Scaffold Modification Impact on Target Engagement Reference
AT2 Receptor LigandsBiphenyl ImidazoleMigration of methylene imidazole from para to meta positionConverted agonist to antagonist nih.gov
PI5P4K InhibitorsThiazolidinoneReplacement of rhodanine-like moiety with indoleIncreased potency and selectivity nih.gov
PAK4 InhibitorsImidazo[4,5-b]pyridineVariation of halogen substituentActivity influenced by atomic size and electronegativity mdpi.com
Phenyl BioisosteresGeneralReplacement of phenyl with N-containing heterocyclesModulated lipophilicity and potential target interactions nih.gov

These examples underscore the critical role of substituent modifications in fine-tuning the interaction of small molecules with their biological targets.

Pharmacophore Modeling and Ligand-Based Drug Design Principles

In the absence of a known 3D structure of the target protein, ligand-based drug design methods, particularly pharmacophore modeling, are invaluable. nih.govresearchgate.net A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. researchgate.netdovepress.com

The process of developing a pharmacophore model typically involves the following steps:

Selection of a training set: A group of molecules with known biological activity against the target of interest is chosen. researchgate.net

Conformational analysis: The possible 3D conformations of each molecule in the training set are generated.

Feature identification: Common chemical features, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups, are identified. nih.gov

Alignment and model generation: The molecules are superimposed to find a common spatial arrangement of these features, resulting in a pharmacophore hypothesis. researchgate.net

Validation: The model is tested for its ability to distinguish between active and inactive compounds.

For a molecule like this compound, a pharmacophore model would likely include features such as a hydrophobic region corresponding to the chlorophenyl group, an aromatic ring feature for the phenyl ring, and potentially a hydrogen bond acceptor feature associated with the oxazole ring.

Ligand-based drug design principles leverage these pharmacophore models for various applications:

Virtual Screening: The pharmacophore model can be used as a 3D query to search large compound libraries for new molecules that match the required features, thus identifying potential new hits. nih.govdovepress.com

Lead Optimization: By understanding the key pharmacophoric features, medicinal chemists can rationally design modifications to a lead compound to improve its potency and selectivity. fiveable.me

Scaffold Hopping: Pharmacophore models can help in identifying new core structures (scaffolds) that can present the necessary pharmacophoric features in the correct spatial orientation. researchgate.net

The combination of ligand-based and structure-based approaches, when possible, can significantly enhance the efficiency of drug discovery. fiveable.me For instance, a ligand-based pharmacophore can guide the docking of compounds into a homology model of the target protein. nih.gov

Molecular Docking and Protein-Ligand Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. uoanbar.edu.iq This method is instrumental in understanding the specific interactions that stabilize the ligand-protein complex and in predicting the binding affinity. uoanbar.edu.iqresearchgate.net

For this compound, molecular docking studies would involve docking the molecule into the binding site of a relevant protein target, such as an enzyme or receptor implicated in inflammation. The process generally includes:

Preparation of the protein and ligand: The 3D structures of the target protein (often obtained from the Protein Data Bank) and the ligand are prepared, which includes adding hydrogen atoms and assigning charges. arabjchem.org

Docking simulation: The ligand is placed in the binding site of the protein, and various conformations and orientations are sampled.

Scoring and analysis: A scoring function is used to estimate the binding affinity for each pose, and the top-ranked poses are analyzed to identify key interactions. uoanbar.edu.iq

The analysis of protein-ligand interactions reveals the specific amino acid residues in the binding pocket that interact with the ligand. These interactions can include:

Hydrogen bonds: Formed between hydrogen bond donors and acceptors on the ligand and protein.

Hydrophobic interactions: Occur between nonpolar regions of the ligand and protein.

Van der Waals forces: Weak, short-range electrostatic attractions.

Pi-pi stacking: Interactions between aromatic rings.

Cation-pi interactions: Interactions between a cation and an aromatic ring.

In the context of this compound, the 2-chlorophenyl group would likely engage in hydrophobic interactions and potentially halogen bonding within the binding pocket. The oxazole ring could participate in hydrogen bonding or pi-stacking interactions. The 2-methyl group would also contribute to hydrophobic interactions.

The following table presents hypothetical key interactions for this compound based on common interactions observed for similar heterocyclic compounds in various protein targets.

Functional Group of Ligand Potential Interacting Residue Type Type of Interaction
2-Chlorophenyl groupLeucine, Isoleucine, ValineHydrophobic
2-Chlorophenyl groupPhenylalanine, Tyrosine, TryptophanPi-pi stacking
Chlorine atomElectron-deficient regionsHalogen bonding
Oxazole ring (Oxygen atom)Serine, Threonine, Asparagine, GlutamineHydrogen bond acceptor
Oxazole ring (Nitrogen atom)Serine, Threonine, Asparagine, GlutamineHydrogen bond acceptor
2-Methyl groupAlanine, Valine, LeucineHydrophobic

Molecular docking studies on related azole derivatives have shown that these types of interactions are crucial for their binding affinity to targets like CYP51. ijesi.org For instance, in one study, the interaction of a diphenylpyrazole derivative with the target protein involved hydrogen bonds with residues such as Arg448 and Lys156. ijesi.org Similarly, docking studies of triazolopyridine derivatives into GlcN-6-P synthase have revealed a range of binding energies and inhibition constants, highlighting the importance of specific interactions for inhibitory activity. nih.gov

These computational analyses provide valuable insights into the molecular basis of the biological activity of this compound and its analogs, guiding the design of new and more effective compounds.

Strategic Research Applications of 5 2 Chlorophenyl 2 Methyloxazole As a Chemical Scaffold

Utility as a Building Block in Complex Heterocyclic Synthesis

The oxazole (B20620) ring is a valuable synthon in organic chemistry, often employed in the construction of more complex heterocyclic systems. General methodologies exist for the synthesis of diverse heterocycles from oxazole precursors. However, specific examples detailing the use of 5-(2-Chlorophenyl)-2-methyloxazole as a starting material for such syntheses are not readily found in the current body of scientific literature. The reactivity of the oxazole core and the influence of the 2-chlorophenyl and methyl substituents could theoretically be exploited in various cyclization and functionalization reactions, but documented instances of this are not available.

Development of Molecular Probes for Biological Systems

Fluorescently tagged molecules, or molecular probes, are indispensable tools for visualizing and understanding biological processes. While some 2,5-diaryloxazoles have been investigated for their fluorescent properties and potential as biological probes, there is no specific mention of This compound being developed or utilized for this purpose. The intrinsic fluorescence of the oxazole core can be modulated by its substituents, but studies detailing the photophysical properties and biological imaging applications of this specific compound are absent from the reviewed literature.

Application as a Ligand in Coordination Chemistry and Catalysis Research

The nitrogen atom of the oxazole ring can act as a coordination site for metal ions, making oxazole derivatives potential ligands for the development of novel catalysts and functional materials. The coordination chemistry of various nitrogen-containing heterocycles has been extensively studied. However, there is a lack of research specifically investigating the coordination properties of This compound with different metal centers or the catalytic activity of any resulting metal complexes.

Contribution to Novel Scaffold Design in Medicinal Chemistry Research Programs

The oxazole moiety is a recognized pharmacophore present in numerous biologically active compounds. The design of novel drug candidates often involves the use of diverse chemical scaffolds to explore new areas of chemical space. While the general oxazole scaffold is of significant interest in medicinal chemistry, there is no available research that specifically highlights the contribution of This compound to the design of new therapeutic agents. Structure-activity relationship (SAR) studies involving this particular compound have not been reported in the accessible scientific literature.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.